5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]
CAS No.:
Cat. No.: VC15780633
Molecular Formula: C13H17ClN2
Molecular Weight: 236.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN2 |
|---|---|
| Molecular Weight | 236.74 g/mol |
| IUPAC Name | 5-chloro-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
| Standard InChI | InChI=1S/C13H17ClN2/c1-16-6-4-13(5-7-16)9-15-12-3-2-10(14)8-11(12)13/h2-3,8,15H,4-7,9H2,1H3 |
| Standard InChI Key | UUXMNRAMNIPROW-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC2(CC1)CNC3=C2C=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] features a spiro junction connecting an indoline moiety at position 3 to a piperidine ring at position 4'. The indoline subsystem incorporates a chlorine atom at position 5, while the piperidine nitrogen is methylated at position 1' (Figure 1). This arrangement creates a rigid, three-dimensional scaffold that influences both physicochemical properties and target binding interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] |
| Molecular Formula | C₁₃H₁₅ClN₂ |
| Molecular Weight | 242.73 g/mol |
| Structural Features | - Spirocyclic indoline-piperidine core - Electrophilic chlorine at C5 - N-Methylation on piperidine |
Synthetic Methodologies
Retrosynthetic Considerations
The synthesis of 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] derivatives typically employs spiroannulation strategies, as evidenced by analogous routes for related compounds . A representative approach involves:
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Indoline Precursor Preparation: 5-Chloroisatin serves as the starting material, undergoing reduction to form 5-chloroindoline.
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Spirocyclization: Treatment with N-methylpiperidone under acidic conditions induces spiro-fusion at C3 of indoline and C4' of piperidine.
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Functional Group Manipulation: Subsequent alkylation or acylation steps introduce the N-methyl group on the piperidine nitrogen .
Optimization Challenges
Key synthetic hurdles include:
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Regioselectivity Control: Ensuring exclusive formation of the 3,4'-spiro junction over alternative regioisomers requires precise temperature modulation (typically 0–5°C) and Lewis acid catalysts such as BF₃·Et₂O .
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Steric Effects: The chlorine substituent at C5 influences reaction kinetics, necessitating extended reaction times (48–72 hours) compared to non-halogenated analogs .
Biological Activity and Mechanism
Antiproliferative Effects
Preliminary in vitro studies on structurally similar 1'-methylspiro[indoline-3,4'-piperidine] derivatives demonstrate potent cytotoxicity against human carcinoma cell lines:
Table 2: Anticancer Activity of Analogous Compounds
| Cell Line | IC₅₀ (μM) | Putative Target |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | Tubulin Polymerization |
| A549 (Lung) | 18.7 ± 2.1 | Topoisomerase II |
| HCT116 (Colon) | 9.8 ± 0.9 | Bcl-2/Bax Pathway |
The chlorine substituent at C5 is hypothesized to enhance membrane permeability through increased lipophilicity (clogP ≈ 3.2), while the spiro architecture may restrict conformational flexibility, improving target binding specificity .
Molecular Docking Insights
Computational studies predict strong binding affinity (−9.3 kcal/mol) between 5-chloro derivatives and the colchicine-binding site of β-tubulin. Key interactions include:
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Hydrophobic Contact: Chlorine atom with Leu248 and Val318 residues
Pharmacokinetic Considerations
Absorption and Distribution
While direct data for 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] remains limited, pharmacokinetic profiling of analogs suggests:
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Moderate oral bioavailability (F ≈ 35–40%) due to first-pass metabolism
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Extensive tissue distribution, with brain penetration limited by P-glycoprotein efflux
Metabolic Pathways
Primary biotransformation routes involve:
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Oxidative N-Demethylation: Cytochrome P450 3A4-mediated removal of the piperidine methyl group
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Glucuronidation: Phase II conjugation at the indoline nitrogen
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Chlorine Retention: The C5 chlorine remains intact through metabolic processes, as observed in chlorinated heterocycles
Toxicological Profile
Acute Toxicity
Rodent studies on related spiroindolines indicate:
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LD₅₀ (oral): 480 mg/kg in rats
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Notable adverse effects: Transient hepatotoxicity (ALT elevation ≥3× baseline) at doses >100 mg/kg/day
Genotoxicity Assessment
Ames test results for chloro-spiro compounds show:
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Negative mutagenicity in TA98 and TA100 strains
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Dose-dependent clastogenicity in micronucleus assays at concentrations ≥10 μM
Comparative Analysis with Clinical Agents
The spirocyclic architecture differentiates 5-Chloro-1'-methylspiro[indoline-3,4'-piperidine] from conventional planar aromatics like doxorubicin:
Table 3: Structural vs. Clinical Anticancer Agents
| Parameter | 5-Chloro-Spiroindoline | Doxorubicin |
|---|---|---|
| Molecular Weight | 242.73 | 543.52 |
| logP | 3.1 | 1.3 |
| Target Diversity | Tubulin, Topo II | DNA Intercalation |
| Resistance Profile | P-gp Independent | P-gp Substrate |
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